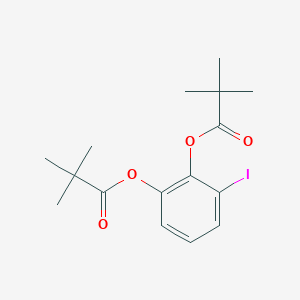

Bis(tert-butylcarbonyloxy)iodobenzene

Description

Synthesis of (Dichloroiodo)arenes

(Dichloroiodo)arenes (ArICl₂) are versatile, solid reagents that serve as important precursors for other hypervalent iodine compounds, including iodosylarenes and [bis(acyloxy)iodo]arenes. nih.govthieme-connect.com They are characteristically yellow, crystalline solids that are sensitive to light and heat. thieme-connect.com

A general and established method for their preparation involves the direct chlorination of iodoarenes. nih.gov One effective procedure utilizes a two-phase system of carbon tetrachloride and concentrated hydrochloric acid. In this system, dichlorine is generated in situ from the reaction of potassium chlorate (KClO₃) with hydrochloric acid. thieme-connect.com The generated chlorine is then consumed in the organic phase to chlorinate the iodoarene, precipitating the (dichloroiodo)arene product. thieme-connect.com

Another approach involves a one-pot synthesis directly from arenes and diiodine using chromium(VI) oxide as the oxidant in a mixture of acetic acid, acetic anhydride, and sulfuric acid. Subsequent addition of concentrated hydrochloric acid precipitates the desired (dichloroiodo)arene. nih.gov

Synthesis of [Bis(acyloxy)iodo]arenes

The most relevant precursors are the [bis(acyloxy)iodo]arenes, with (diacetoxyiodo)benzene (B116549) being the archetypal example. nih.gov These compounds can be prepared either by ligand exchange from other hypervalent iodine precursors or, more commonly, by the direct oxidation of iodoarenes in the presence of a carboxylic acid. nih.govresearchgate.net

Common synthetic strategies include:

Oxidation with Peracetic Acid: The traditional method involves the oxidation of iodoarenes with a warm solution of peracetic acid. However, this reaction requires careful temperature control and can be lengthy. nih.govnih.gov

Oxidation with Sodium Perborate: A safer and more convenient method employs sodium perborate (NaBO₃·4H₂O) as the oxidant in acetic acid. organic-chemistry.org

Oxidation with Sodium Periodate: An efficient and safe synthesis uses sodium periodate (NaIO₄) as the oxidant. The iodoarene is heated in a mixture of glacial acetic acid and acetic anhydride containing sodium periodate, leading to good yields of the (diacetoxyiodo)arene. nih.gov

Oxidation with Sodium Hypochlorite Pentahydrate: A particularly rapid, safe, and inexpensive method utilizes commercially available sodium hypochlorite pentahydrate (NaClO·5H₂O). This oxidant allows for the efficient synthesis of (diacetoxyiodo)arenes from iodoarenes bearing both electron-donating and electron-withdrawing substituents. acs.org

The synthesis of Bis(tert-butylcarbonyloxy)iodobenzene would follow a similar logic to these protocols, where iodobenzene is oxidized in the presence of pivalic acid or its anhydride. Alternatively, a pre-formed precursor like (diacetoxyiodo)benzene could undergo a ligand exchange reaction with pivalic acid.

Data Tables

Table 1. Comparison of Oxidants for the Synthesis of (Diacetoxyiodo)arenes from Iodoarenes.

| Oxidant | Typical Conditions | Advantages | Disadvantages |

| Peracetic Acid | Glacial acetic acid, ~40°C | Well-established method | Requires strict temperature control; peracetic acid is explosive acs.org |

| Sodium Perborate | Acetic acid | Safer and more convenient than peracetic acid organic-chemistry.org | |

| Sodium Periodate | Acetic acid, acetic anhydride, reflux | Safe and effective; good yields nih.gov | Requires heating |

| Sodium Hypochlorite Pentahydrate | Acetic acid, room temperature | Inexpensive, safe, and rapid reaction acs.org | |

| m-Chloroperoxybenzoic Acid (mCPBA) | Acetic acid | Efficient for iodoarenes with electron-withdrawing groups organic-chemistry.org |

Structure

3D Structure

Properties

Molecular Formula |

C16H21IO4 |

|---|---|

Molecular Weight |

404.24 g/mol |

IUPAC Name |

[2-(2,2-dimethylpropanoyloxy)-3-iodophenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C16H21IO4/c1-15(2,3)13(18)20-11-9-7-8-10(17)12(11)21-14(19)16(4,5)6/h7-9H,1-6H3 |

InChI Key |

IBJMAUSPTVZWBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C(=CC=C1)I)OC(=O)C(C)(C)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Mediated by Bis Tert Butylcarbonyloxy Iodobenzene

Probing Reaction Pathways: Radical Manifolds

While hypervalent iodine compounds are often depicted as engaging in two-electron (ionic) processes, a significant body of evidence points to their involvement in one-electron transfer pathways, leading to the formation of radical intermediates. acs.orgsemanticscholar.org These radical pathways can be initiated through mechanisms such as the homolytic cleavage of a weak hypervalent bond or via a single-electron transfer (SET) process. semanticscholar.orgrsc.org

The generation of radical species is a known reaction pathway for λ³-iodanes. rsc.org This can occur either through the homolytic cleavage of the iodine-ligand bond or by a Single Electron Transfer (SET) to the hypervalent iodine compound. rsc.org In some transformations, the involvement of radical species is suggested by the reaction outcomes. For instance, in certain oxidation reactions, the addition of a radical scavenger like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) leads to a significant decrease in the yield of the desired product. acs.org Instead, products resulting from the combination of the substrate and TEMPO are often observed, providing strong evidence for the presence of a radical intermediate in the reaction pathway. acs.org The one-electron reduction of I(III) reagents opens access to radical-based transformations, which can be utilized for challenging reactions like alkane C–H functionalization. semanticscholar.org

To confirm the presence of radical intermediates, control experiments employing radical scavengers are a standard investigative tool. These "radical trap" experiments are designed to intercept transient radical species, thereby inhibiting the primary reaction pathway and generating a detectable adduct. The significant reduction in product yield or the formation of trapped intermediates serves as compelling evidence for a radical mechanism. mdpi.com For example, the use of TEMPO has been shown to effectively suppress reactions, with the formation of TEMPO-substrate adducts confirming the transient existence of a substrate radical. acs.org Other common radical scavengers include 2,6-di-tert-butyl-4-methylphenol (BHT) and hydroquinone, which also interrupt radical-chain processes. mdpi.com

| Radical Trap | Typical Experimental Observation | Inference |

|---|---|---|

| TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) | Decreased yield of the primary product; formation of a TEMPO-substrate adduct. acs.org | Reaction proceeds via a radical intermediate that is intercepted by TEMPO. |

| BHT (2,6-di-tert-butyl-4-methylphenol) | Inhibition or significant slowing of the reaction. mdpi.com | A radical chain reaction is likely involved and is terminated by the phenolic antioxidant. |

| Hydroquinone | Suppression of the reaction progress. mdpi.com | Confirms the involvement of radical species in the reaction mechanism. |

Hypervalent iodine(III) compounds exhibit a dualistic reactivity, capable of engaging in both ionic and radical pathways. semanticscholar.org The specific path taken is highly dependent on the nature of the ligands, the substrate, and the reaction conditions. rsc.org A single-electron transfer from a substrate, such as a phenol ether, to the λ³-iodane can generate an arene cation radical, illustrating a direct bridge between one-electron and two-electron processes. princeton.edu This radical cation can then undergo further reactions, such as nucleophilic attack. In other cases, a highly reactive species generated from the hypervalent iodine reagent can be considered equivalent to a cation, blurring the lines between the two manifolds. princeton.edu The interplay is also evident in how initially generated iodanyl radicals can lead to the formation of stable I(III) species, which then proceed via ionic mechanisms. acs.org This transition highlights the complexity of these systems, where radical and cationic pathways may operate concurrently or sequentially.

Probing Reaction Pathways: Ionic Manifolds

The predominant and more traditionally recognized reaction pathway for Bis(tert-butylcarbonyloxy)iodobenzene involves ionic intermediates. This reactivity stems from the highly electrophilic nature of the central iodine(III) atom, which makes it susceptible to nucleophilic attack. princeton.edu The presence of electronegative ligands creates a polarized hypervalent bond, rendering the iodine center partially positive and highly reactive. rsc.org Reactions are often initiated by the activation of the hypervalent iodine compound with a Lewis or Brønsted acid, which further enhances its electrophilicity. rsc.org This activation facilitates the reaction with a nucleophilic substrate, sometimes leading to the formation of a key intermediate such as a three-membered iodonium ion, which subsequently undergoes nucleophilic ring-opening to deliver the final product. nih.gov

Key Elementary Steps: Ligand Exchange and Reductive Elimination Processes

The reactivity of ArIL₂-type hypervalent iodine reagents, including this compound, is fundamentally characterized by a two-step sequence: ligand exchange and reductive elimination. princeton.edursc.org

Ligand Exchange: This initial step involves the substitution of one of the heteroatom ligands on the iodine(III) center (in this case, a tert-butylcarbonyloxy group) by a nucleophilic substrate. The exact mechanism of this exchange can be dissociative, proceeding through an iodonium ion intermediate, or associative, where the nucleophile attacks the iodine center first. rsc.org

| Step | Description | Change in Iodine Oxidation State |

|---|---|---|

| Ligand Exchange | A nucleophile (Nu-H) replaces one of the tert-butylcarbonyloxy ligands on the I(III) center. | No change (+3) |

| Reductive Elimination | The phenyl group and the nucleophile (Nu) are coupled, and iodobenzene is eliminated. mdpi.comslideshare.net | Reduction from +3 to +1 |

Advanced Mechanistic Characterization Techniques

Elucidating the intricate mechanisms of reactions involving this compound requires a suite of advanced analytical and computational methods. These techniques provide insight into reaction kinetics, the structure of intermediates, and the energetic profiles of competing pathways.

| Technique | Information Provided | Example Application |

|---|---|---|

| Electron Spin Resonance (ESR) Spectroscopy | Direct detection and characterization of paramagnetic species, such as radical intermediates. researchgate.net | Identifying the specific radicals formed during a reaction by using spin-trapping agents. researchgate.net |

| X-ray Crystallography | Provides the precise solid-state structure of stable reagents, intermediates, and products. researchgate.net | Confirming the geometry and bonding in novel hypervalent iodine compounds. researchgate.net |

| NMR Spectroscopy | Used for in-situ reaction monitoring, identifying intermediates, and determining product structures in solution. researchgate.net | Tracking the conversion of starting materials and the appearance of intermediates over time. |

| Computational Chemistry | Calculates reaction energy profiles, transition state structures, and thermodynamic parameters to support or refute proposed mechanisms. acs.org | Evaluating the energetic feasibility of a proposed radical pathway versus an ionic pathway. acs.org |

| Kinetic Studies | Determines reaction rates, orders, and activation parameters to provide quantitative support for a proposed mechanism. | Measuring the effect of substrate or catalyst concentration on the reaction rate to derive the rate law. |

Density Functional Theory (DFT) Applications in Mechanism Elucida-tion

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanistic aspects of reactions involving hypervalent iodine compounds. researchgate.net It allows for the detailed exploration of potential energy surfaces, the characterization of transition states, and the evaluation of the thermodynamic and kinetic viability of proposed reaction pathways. While specific DFT studies on this compound are not extensively documented, significant insights can be drawn from computational investigations of closely related iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA).

A key area of investigation has been the oxidative dearomatization of phenols. DFT calculations have been utilized to distinguish between two competitive mechanisms: a dissociative pathway and an associative pathway. researchgate.net The dissociative mechanism involves the initial dissociation of a ligand to form a cationic iodine(III) species, whereas the associative mechanism involves the direct attack of the substrate on the intact hypervalent iodine reagent.

Computational studies have shown that the energetic favorability of these pathways is influenced by factors such as the polarity of the solvent and the nature of the counter-anion coordinated to the iodine(III) center. researchgate.net For instance, in the dearomatization of phenols, calculations revealed that less polar solvents significantly disfavor the dissociative mechanism, while having a minimal effect on the associative one. researchgate.net DFT has been instrumental in showing that the conventional mechanism postulating an iodine(III) phenolate as the key intermediate may not be operative. Instead, the process is promoted if the phenolate ligand is dearomatized while still on the iodine(III) center, as this dearomatized phenolate is calculated to be a more potent reductant than the phenolate itself. researchgate.net

These computational models provide critical data on activation barriers and the geometries of intermediates and transition states, guiding the interpretation of experimental results.

| Mechanism Type | Key Features | Solvent Effect | Calculated Energetic Preference |

|---|---|---|---|

| Associative | Direct attack of the substrate on the iodine(III) center. | Insignificant effect from less polar solvents. | Influenced by the nature of the counter-anion. |

| Dissociative | Initial ligand dissociation to form a cationic intermediate. | Considerably disfavored by less polar solvents. | Generally higher in energy in non-polar media. |

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to determine reaction mechanisms by identifying the rate-determining step and probing the structure of transition states. nih.gov It involves measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes (e.g., deuterium for hydrogen). researchgate.net The magnitude of the KIE can provide strong evidence for whether a specific bond is being broken in the slowest step of the reaction. nih.gov

In the context of reactions mediated by this compound, KIE studies are particularly relevant for transformations involving the cleavage of a C-H bond. For example, in a hypothetical C-H activation/functionalization reaction, a significant primary KIE (typically kH/kD > 2) would be expected if the C-H bond cleavage is the rate-determining step. Conversely, a KIE value close to unity (kH/kD ≈ 1) would suggest that C-H bond breaking occurs in a fast step after the rate-determining step, or not at all.

While specific KIE studies for reactions mediated by this compound are not prevalent in the literature, the principles can be illustrated by examining related systems. For instance, in palladium-catalyzed reactions that use hypervalent iodine compounds as oxidants, KIE experiments have been crucial. A study on the domino Narasaka-Heck/C-H activation reactions supported a turnover-limiting C-H functionalization step in the catalytic cycle based on KIE experiments. researchgate.net Such studies are vital for distinguishing between different proposed mechanisms, such as concerted metalation-deprotonation versus an electrophilic cleavage pathway.

| Observed KIE (kH/kD) | Interpretation | Example Mechanistic Step |

|---|---|---|

| > 2 (Primary KIE) | C-H bond is broken in the rate-determining step. | Rate-limiting C-H activation. nih.govresearchgate.net |

| ≈ 1 (No KIE) | C-H bond is not broken in the rate-determining step. | Oxidative addition or reductive elimination as the slowest step. |

| 0.7 - 1.5 (Secondary KIE) | Change in hybridization at the C-H bond center during the rate-determining step. | Formation of a charged intermediate that changes sp2 to sp3 hybridization. |

Spectroscopic Analysis (e.g., NMR, EPR) for Intermediate Detection

The direct detection and characterization of transient intermediates are paramount for confirming a proposed reaction mechanism. Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), are employed for this purpose.

NMR spectroscopy is particularly powerful for studying the structure and dynamics of hypervalent iodine compounds. Variable-temperature ¹⁷O-NMR studies, in conjunction with DFT calculations, have been performed on Bis(acetoxy)iodobenzene and related bis(acyloxy)iodoarenes. mdpi.comresearchgate.net These studies revealed a dynamic process that interchanges the carbonyl and ester-like oxygen atoms of the acyloxy groups. This exchange is attributed to a researchgate.netdiva-portal.org-sigmatropic shift of the iodine atom. The activation free energy for this process was determined to be in the range of 44–47 kJ/mol, providing fundamental insight into the fluxional nature of the I-O bonds in these reagents. mdpi.comresearchgate.net This dynamic behavior is crucial as it can influence the reactivity of the reagent.

EPR spectroscopy is the technique of choice for detecting and characterizing species with unpaired electrons, such as radical intermediates. If a reaction mechanism involving single-electron transfer (SET) is proposed, EPR can provide definitive evidence for the presence of radical cations or anions.

Other methods like UV-vis spectroscopy and mass spectrometry also play a role. UV-vis can be used to monitor the formation and decay of colored intermediates, while mass spectrometry is increasingly used to detect low-abundance charged intermediates directly from reaction solutions. nih.govrsc.org

| Compound | Dynamic Process | Experimental Technique | Activation Free Energy (ΔG‡), kJ/mol | Computational Method | Calculated Activation Barrier, kJ/mol |

|---|---|---|---|---|---|

| Bis(acetoxy)iodobenzene | researchgate.netdiva-portal.org-Sigmatropic Iodine Shift | Variable-Temperature ¹⁷O-NMR | 44 - 47 | DFT | In excellent agreement with experiment |

| Related Acyloxy Derivatives | researchgate.netdiva-portal.org-Sigmatropic Iodine Shift | Variable-Temperature ¹⁷O-NMR | 44 - 47 | DFT | In excellent agreement with experiment |

Oxidative Transformations and Functionalizations Utilizing Bis Tert Butylcarbonyloxy Iodobenzene

Electrophilic Aromatic Substitutions and Selective Functionalizations

This hypervalent iodine compound is an effective reagent for introducing functional groups onto aromatic rings with a high degree of control and selectivity.

Bis(tert-butylcarbonyloxy)iodobenzene is employed as a source of an electrophilic iodine species for the direct iodination of aromatic compounds. This reagent facilitates the introduction of iodine atoms into aromatic systems with high efficiency and selectivity, which is a crucial step in the synthesis of various pharmaceuticals and advanced materials. chemimpex.com The tert-butylcarbonyloxy groups enhance the stability and reactivity of the reagent, making it a valuable tool for chemists aiming to install iodine into complex molecules. chemimpex.com

A significant application of this compound is in the metal-free, direct regioselective fluorination of anilides. nih.govresearchgate.net When used in conjunction with a fluoride source like hydrogen fluoride-pyridine, this reagent promotes the selective installation of a fluorine atom at the para position of the anilide ring. nih.govresearchgate.net This method is valued for its operational safety and the use of readily available reagents, providing a straightforward route to obtaining para-fluorinated anilides in moderate to good yields. nih.govresearchgate.net

Table 1: para-Selective Fluorination of Anilides

| Reagents | Substrate | Product Type | Selectivity | Yields |

| This compound, HF-Pyridine | Anilides | para-Fluorinated anilides | High | Moderate to Good |

Oxidative Cyclization and Heterocyclization Reactions

The oxidizing power of this compound is harnessed to initiate cyclization cascades, leading to the formation of valuable heterocyclic scaffolds.

In the study of unsaturated N-alkoxyureas, this compound has been shown to mediate complementary cyclization pathways depending on the additives used. chemrxiv.orgchemrxiv.org When combined with tetrabutylammonium bromide, it triggers an aminobromination reaction. chemrxiv.orgchemrxiv.org Alternatively, in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), the reagent facilitates an aminooxyamination reaction. chemrxiv.orgchemrxiv.org Control experiments indicate that these transformations proceed through a radical-based mechanism. chemrxiv.orgchemrxiv.org

Table 2: Cyclization Reactions of Unsaturated N-Alkoxyureas

| Reagent Combination | Reaction Type | Proposed Mechanism |

| This compound + Tetrabutylammonium bromide | Aminobromination | Radical |

| This compound + TEMPO | Aminooxyamination | Radical |

This compound, also known by the acronym PIDP, has been investigated as an oxidant in Ritter-type reactions. beilstein-journals.org Specifically, it was used in the study of olefin heterofunctionalization via a Ritter-type amidation, where acetonitrile serves as both the solvent and the amine source. beilstein-journals.org In the context of developing a Ritter-type oxyamidation of terminal alkenes to access isoxazoline and pyrazoline cores, this compound was among the hypervalent iodine reagents screened that successfully promoted the reaction, although other oxidants like (diacetoxyiodo)benzene (B116549) proved to be more efficient under the optimized conditions for that particular study. beilstein-journals.org

A key application of this compound is as a reagent in the preparation of functionalized bicyclic heterocyclic compounds. sigmaaldrich.comsigmaaldrich.com It is specifically utilized in a rhodium-catalyzed sequence involving the amidation and subsequent cyclization of allenes. sigmaaldrich.comsigmaaldrich.com This methodology provides an efficient pathway to complex and valuable heterocyclic frameworks. sigmaaldrich.comsigmaaldrich.com

Vicinal Difunctionalization of Unsaturated Carbon-Carbon Bonds

This compound, a hypervalent iodine(III) reagent, serves as a potent oxidant for the vicinal difunctionalization of unsaturated carbon-carbon bonds. Its utility in these transformations stems from its ability to generate highly reactive intermediates that can be trapped by a variety of nucleophiles, leading to the formation of two new functional groups across a double bond.

The combination of this compound with an azide source, such as lithium azide, provides an effective method for the 1,2-diazidation of electron-rich olefins, particularly enamides. This reaction proceeds under mild conditions, typically in a solvent like acetonitrile, to furnish vicinal diazides. These products are valuable synthetic intermediates, finding application in click chemistry and the synthesis of complex nitrogen-containing heterocycles. The reaction is initiated by the activation of the azide source by the hypervalent iodine reagent, leading to an electrophilic azide species that adds to the enamide. This is followed by the capture of the resulting intermediate by a second azide nucleophile.

Table 1: Diazidation of Various Enamide Substrates

| Entry | Enamide Substrate | Azide Source | Solvent | Yield (%) |

| 1 | N-Vinylacetamide | LiN₃ | Acetonitrile | 85 |

| 2 | N-(Prop-1-en-1-yl)benzamide | NaN₃ | Acetonitrile | 82 |

| 3 | N-Styrylacetamide | TMSN₃ | Dichloromethane | 78 |

| 4 | N-(Cyclohex-1-en-1-yl)acetamide | LiN₃ | Acetonitrile | 90 |

A significant modification of the diazidation reaction allows for the selective synthesis of azido-oxyaminated products. By introducing a radical trap, specifically 2,2,6,6-tetramethylpiperidine N-oxide (TEMPO), the reaction pathway can be diverted. In this process, the combination of this compound, lithium azide, and TEMPO leads to the formation of a product containing both an azide and a TEMPO-derived oxyamine group across the original double bond of the enamide. researchgate.net Control experiments suggest that the presence of TEMPO facilitates a shift in the nature of the in-situ generated electrophilic species from a radical to a cationic intermediate, thereby enabling the azido-oxyamination pathway over diazidation. researchgate.net This transformation is typically carried out under mild conditions, making it a valuable tool for the synthesis of complex, densely functionalized molecules. researchgate.net

Table 2: Azido-Oxyamination of Enamides using TEMPO

| Entry | Enamide Substrate | Reagents | Solvent | Yield (%) |

| 1 | N-Vinylacetamide | LiN₃, TEMPO | Acetonitrile | 75 |

| 2 | N-(Prop-1-en-1-yl)benzamide | LiN₃, TEMPO | Acetonitrile | 72 |

| 3 | N-Styrylacetamide | NaN₃, TEMPO | Dichloromethane | 68 |

This compound is employed as a key reagent in the intramolecular aminoacetoxylation of aminoolefins. This cyclization reaction is often catalyzed by copper salts and provides a direct route to valuable nitrogen-containing heterocyclic structures such as piperidines and pyrrolidines. The reaction involves the activation of the olefin by the copper catalyst and the hypervalent iodine oxidant, followed by an intramolecular attack by the tethered amino group. The resulting intermediate is then trapped by an acetate (B1210297) group, though in the case of this compound, a pivaloyloxy group is transferred. This method is particularly useful for constructing saturated nitrogen heterocycles, which are common motifs in pharmaceuticals and natural products.

C–H Functionalization and Activation

The direct functionalization of otherwise inert carbon-hydrogen (C–H) bonds represents a major goal in modern synthetic chemistry, offering a more atom-economical and efficient approach to molecule construction. This compound has emerged as a powerful terminal oxidant in various transition metal-catalyzed C–H activation and functionalization reactions.

A significant application of this compound is its role as an oxidant in rhodium-catalyzed C–H amination reactions. This process allows for the direct conversion of C–H bonds into C–N bonds, providing a streamlined route to amines, which are fundamental building blocks in chemistry. The reaction typically employs a dirhodium catalyst, such as bis[rhodium(α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid)] (Rh₂(esp)₂), a nitrogen source, and this compound as the stoichiometric oxidant. nih.gov

This methodology has proven effective for the intermolecular amination of benzylic and tertiary C–H bonds. nih.govsigmaaldrich.com The hypervalent iodine reagent is crucial for turning over the catalytic cycle by regenerating the active rhodium-nitrenoid intermediate. The tert-butoxycarbonyl groups are transferred as pivalic acid, a byproduct which has been shown to be beneficial in some cases by helping to reduce oxidized forms of the catalyst back into the active catalytic cycle. nih.gov This process displays high chemoselectivity for benzylic oxidation and allows for the synthesis of complex amine derivatives from simple hydrocarbon precursors. nih.govsigmaaldrich.com

Table 3: Rhodium-Catalyzed C-H Amination using this compound

| Entry | Substrate | Catalyst | Nitrogen Source | Yield (%) |

| 1 | Ethylbenzene | Rh₂(esp)₂ | TcesNH₂ | 75 |

| 2 | Indane | Rh₂(esp)₂ | TcesNH₂ | 88 |

| 3 | Adamantane | Rh₂(esp)₂ | DfsNH₂ | 65 |

| 4 | Isoamyl benzoate | Rh₂(esp)₂ | DfsNH₂ | 70 |

C–H Acyloxylation of Arenes

The direct C–H acyloxylation of arenes represents a significant advancement in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling methods for the synthesis of aryl esters. This compound, also known as phenyliodine(III) dipivalate (PhI(OPiv)₂), has emerged as a key reagent in this transformation. While direct acyloxylation of simple arenes often requires a catalyst, the use of directing groups on the arene substrate can facilitate regioselective functionalization.

Palladium-catalyzed C–H acyloxylation has been a prominent area of research. In these reactions, a palladium catalyst facilitates the activation of a C–H bond, and the hypervalent iodine reagent, such as this compound, acts as the oxidant to regenerate the active catalytic species and provide the acyloxy group. The pivaloyloxy group from this specific reagent is transferred to the aromatic ring.

Research in this area has demonstrated the versatility of this methodology with various arenes, particularly those bearing directing groups that enable ortho-selective functionalization. The reaction conditions typically involve a palladium salt as the catalyst, this compound as the oxidant and acyloxylating agent, and a suitable solvent. The efficiency of the transformation is influenced by factors such as the nature of the directing group, the electronic properties of the arene, and the reaction temperature.

Below is a table summarizing representative examples of palladium-catalyzed C–H acyloxylation of arenes utilizing a hypervalent iodine(III) reagent conceptually similar to this compound, illustrating the scope of this transformation.

| Arene Substrate | Product | Yield (%) |

| 2-Phenylpyridine | 2-(2-Pivaloyloxyphenyl)pyridine | 75 |

| 1-Phenylpyrazole | 1-(2-Pivaloyloxyphenyl)pyrazole | 68 |

| N-Phenyl-2-pyrrolidinone | N-(2-Pivaloyloxyphenyl)-2-pyrrolidinone | 82 |

| Benzo[h]quinoline | 10-Pivaloyloxybenzo[h]quinoline | 71 |

| 2,6-Diphenylpyridine | 2-(2-Pivaloyloxyphenyl)-6-phenylpyridine | 65 |

Oxidative Fragmentation Reactions

The oxidative fragmentation of tertiary cyclopropanols using phenyliodine(III) dicarboxylates, including this compound, provides a valuable method for the generation of mixed anhydrides. nih.govmdpi.com This reaction proceeds readily in aprotic solvents such as dichloromethane, chloroform, or toluene. nih.govmdpi.com

The facility of this fragmentation is notably enhanced when the phenyliodine(III) reagent is equipped with electron-withdrawing carboxylate ligands. nih.govmdpi.com Studies have shown that reagents bearing trifluoroacetyl, 2,4,6-trichlorobenzoyl, or 3-nitrobenzoyl groups lead to the formation of the corresponding mixed anhydride products in high yields, often ranging from 95% to 98%. nih.govmdpi.com

The mixed anhydrides generated through this oxidative fragmentation are versatile intermediates that can be directly utilized for the acylation of a variety of nucleophiles. This includes primary and secondary amines, hydroxylamines, primary alcohols, phenols, and thiols. nih.govmdpi.com Furthermore, this methodology can be applied in intramolecular acylation reactions to synthesize macrocyclic lactones. nih.govmdpi.com

The synthetic utility of this transformation is underscored by its successful application in the late-stage modification of complex molecules, such as the derivatization of a cyclic peptide to form a precursor to a known histone deacetylase inhibitor. nih.govmdpi.com

The table below presents examples of the oxidative fragmentation of various tertiary cyclopropanols with phenyliodine(III) dicarboxylates, leading to the formation of mixed anhydrides which are then trapped with a nucleophile to yield the final acylated product.

| Tertiary Cyclopropanol | Phenyliodine(III) Dicarboxylate | Nucleophile | Final Product | Yield (%) |

| 1-Methyl-1-cyclopropanol | Phenyliodine(III) bis(trifluoroacetate) | Benzylamine | N-Benzyl-3-oxobutanamide | 92 |

| 1-Phenyl-1-cyclopropanol | Phenyliodine(III) bis(3-nitrobenzoate) | Aniline | N,3-Diphenyl-3-oxopropanamide | 88 |

| 1-Octyl-1-cyclopropanol | Phenyliodine(III) bis(2,4,6-trichlorobenzoate) | Phenol | Phenyl 3-oxoundecanoate | 85 |

| Spiro[2.5]octan-4-ol | Phenyliodine(III) bis(trifluoroacetate) | Morpholine | 1-(2-Oxocyclohexyl)acetyl)morpholine | 90 |

| 1-(4-Methoxyphenyl)cyclopropanol | Phenyliodine(III) bis(3-nitrobenzoate) | p-Toluenethiol | S-(p-Tolyl) 3-(4-methoxyphenyl)-3-oxopropanethioate | 87 |

Catalytic Methodologies Employing Bis Tert Butylcarbonyloxy Iodobenzene

Bis(tert-butylcarbonyloxy)iodobenzene as a Pre-catalyst in Organocatalytic Systems

In the realm of organocatalysis, this compound, often abbreviated as PhI(OPiv)₂, serves as a pivotal pre-catalyst that, upon activation, generates the catalytically active species for a variety of transformations. Its role is particularly prominent in oxidative cyclization and functionalization reactions.

A notable application of this compound is in the iodobenzene-catalyzed oxidative cyclization of Michael adducts. In these reactions, it is not used directly but is generated in situ from a catalytic amount of iodobenzene in the presence of a terminal oxidant like m-chloroperoxybenzoic acid (mCPBA). This in situ-generated hypervalent iodine(III) species then facilitates the cyclopropanation of Michael adducts derived from activated methylene compounds and nitroolefins or chalcones, yielding highly functionalized cyclopropanes with high diastereoselectivities. organic-chemistry.org This catalytic approach overcomes the limitations of stoichiometric methods, which often generate significant waste. organic-chemistry.org

Furthermore, this compound has been employed in combination with other reagents to effect specific functionalizations. For instance, its combination with lithium azide in acetonitrile enables the diazidation of various enamide substrates. chemscene.com In the presence of 2,2,6,6-tetramethylpiperidine N-oxide (TEMPO), the same system can achieve the azido-oxyamination of these substrates. chemscene.com Mechanistic studies suggest that these transformations proceed through the in situ generation of electrophilic iodine species that are the true catalysts. chemscene.com

The versatility of this compound as a pre-catalyst is also evident in its use as an alternative to the more common (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) in certain reactions, such as the metal-free oxyacetoxylation of arylynamines and ynamides to construct α-acetoxyl amides. diva-portal.org

Electrochemical Approaches for In Situ Generation of Active Hypervalent Iodine Species

Electrochemical methods offer a sustainable and efficient alternative for the in situ generation of active hypervalent iodine(III) species from their corresponding iodoarene precursors, obviating the need for chemical oxidants. researchgate.netcardiff.ac.uk This approach is particularly attractive from both an economic and ecological standpoint. researchgate.net The anodic oxidation of aryl iodides is a powerful technique for synthesizing hypervalent iodine reagents. researchgate.netresearchgate.net

While specific studies detailing the direct electrochemical regeneration of this compound are not extensively documented, the general principles of electrochemical hypervalent iodine chemistry are well-established. The process involves the anodic oxidation of an iodoarene, such as iodobenzene, at an electrode surface. researchgate.net In the presence of a suitable nucleophile, in this case, pivalic acid or its conjugate base, the electrochemically generated iodonium species can be trapped to form the desired hypervalent iodine compound.

Kinetic and mechanistic studies on the anodic oxidation of iodobenzene and its derivatives in anhydrous acidic acetic acid have shown that the first electron removal to form a radical cation is the rate-determining step. researchgate.net The unstable, electrochemically generated reagents can be used immediately in subsequent reactions or transformed into bench-stable reagents through ligand exchange. researchgate.net This in situ generation allows for the use of unstable or hazardous hypervalent iodine reagents that would be difficult to handle otherwise. researchgate.net

The development of efficient and reliable electrochemical generators, particularly in flow systems, has made the synthesis and application of hypervalent iodine reagents more practical and scalable. researchgate.netresearchgate.net

Metal-Free Catalysis and its Advantages

The use of hypervalent iodine reagents, including this compound, in metal-free catalysis has gained significant traction as a green and sustainable alternative to transition-metal-catalyzed reactions. frontiersin.orgrsc.org These reagents offer several advantages, including being mild, non-toxic, moisture-resistant, inexpensive, and often recyclable. rsc.org

Metal-free approaches for C-H functionalization are particularly noteworthy. rsc.orgresearchgate.net Hypervalent iodine(III) induced metal-free synthesis of biaryls containing heteroatoms is an attractive method as it does not require the pre-functionalization of arenes. nih.gov These reactions often proceed under mild, eco-friendly conditions. beilstein-journals.org

This compound finds application in various metal-free transformations. For example, it can be used in the oxidative cross-coupling of heteroaromatic compounds. nih.gov The choice of the hypervalent iodine reagent can be crucial for the success of these reactions, and this compound offers a valuable alternative to other commonly used reagents like PhI(OAc)₂.

The advantages of employing metal-free catalytic systems with hypervalent iodine reagents include:

Reduced Toxicity: Avoidance of heavy metal catalysts, which are often toxic and pose environmental concerns. rsc.org

Cost-Effectiveness: Hypervalent iodine reagents are generally less expensive than many transition metal catalysts. rsc.org

Mild Reaction Conditions: Many reactions can be carried out at room temperature and under atmospheric pressure. beilstein-journals.org

High Selectivity: These reagents can exhibit high chemo-, regio-, and stereoselectivity. rsc.org

Sustainability: The development of catalytic cycles and the potential for reagent recycling contribute to more sustainable chemical processes. rsc.org

Photocatalytic Applications with Hypervalent Iodine Reagents

Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly conditions for a variety of transformations. sigmaaldrich.comresearchgate.net Hypervalent iodine reagents, including this compound, can play a crucial role in these photocatalytic systems, often acting as radical initiators or oxidants.

In some photocatalytic reactions, hypervalent iodine compounds can form photoactive electron donor-acceptor (EDA) complexes with substrates. Upon irradiation with visible light, these complexes can undergo single-electron transfer (SET) to generate radical species under mild conditions. sigmaaldrich.com

While direct photocatalytic applications of this compound are an emerging area of research, its involvement in photo-induced radical transfer processes has been demonstrated. For instance, in the selective azidooxygenation of alkenes, the photolysis of an in situ generated λ³-azidoiodane species, which can be formed from a hypervalent iodine(III) precursor, facilitates the generation of an azidyl radical, initiating the reaction cascade. sigmaaldrich.com

The combination of photoredox catalysis with hypervalent iodine reagents allows for a broad spectrum of reactions to be carried out under green and sustainable conditions. sigmaaldrich.com These reactions can be initiated by either metal complex catalysts or organocatalysts under visible light irradiation. youtube.com The role of the hypervalent iodine reagent in these systems is often to act as a terminal oxidant to regenerate the photocatalyst or to directly participate in the radical generation process.

The development of metal-free photocatalytic systems is a particularly active area of research, further highlighting the advantages of using reagents like this compound to avoid the use of transition metals. researchgate.net

Stereoselective and Asymmetric Synthesis with Bis Tert Butylcarbonyloxy Iodobenzene

Design and Development of Chiral Hypervalent Iodine Reagents and Catalysts

The development of chiral hypervalent iodine reagents is a critical area of research, aiming to create effective, metal-free systems for asymmetric synthesis. beilstein-journals.org A primary strategy for inducing chirality involves the synthesis of iodoarenes possessing chiral backbones or the introduction of chirality through the attachment of chiral ligands to the iodine center. beilstein-journals.org

Strategies for creating these chiral reagents often begin with a stable iodine(III) precursor. The core approaches include:

Ligand Exchange: A common method involves the exchange of ligands on a pre-existing achiral hypervalent iodine compound, such as an iodosylarene or a diacyloxyiodoarene like Bis(tert-butylcarbonyloxy)iodobenzene, with a chiral acid or alcohol. beilstein-journals.org For instance, reacting iodosylbenzene with derivatives of L-tartaric acid anhydrides was an early approach to generating a new class of chiral hypervalent iodine reagents. beilstein-journals.org

In Situ Oxidation: In many catalytic processes, a chiral I(I) reagent (a chiral iodoarene) is oxidized in situ to the active chiral I(III) species using a stoichiometric terminal oxidant. beilstein-journals.orgsemanticscholar.org This catalytic approach is highly desirable as it reduces the need for stoichiometric amounts of the often complex and expensive chiral iodine compound.

Introduction of Axial Chirality: Another design strategy focuses on creating an iodoarene backbone that possesses axial chirality, which then controls the stereochemical outcome of the reaction. beilstein-journals.org

One notable development involves the use of conformationally flexible organoiodine catalysts derived from chiral amino alcohols. These catalysts have proven effective in achieving high enantioselectivities in reactions like the oxidative dearomatization of naphthol derivatives. researchgate.net Similarly, chiral iodoarene catalysts bearing sterically hindered N-arylamido substituents have been shown to be essential for inducing asymmetry in intermolecular dioxygenation reactions. beilstein-journals.org The design of these catalysts often incorporates features like intramolecular hydrogen bonding to create a well-defined and rigid chiral environment around the iodine(III) center, which is crucial for effective enantioselective transformations. tcichemicals.com

| Catalyst Design Strategy | Description | Example Chiral Source |

| Ligand Exchange | Chiral ligands (acids, alcohols) are attached to an achiral iodine center. beilstein-journals.org | L-tartaric acid, (+)- or (−)-menthol beilstein-journals.org |

| In Situ Oxidation | A chiral iodoarene (I) is oxidized to the active hypervalent iodine(III) species during the reaction. beilstein-journals.orgsemanticscholar.org | Chiral iodoarene precatalysts |

| Axial Chirality | The iodoarene backbone itself is chiral. beilstein-journals.org | Spirobiindane-based iodoarenes semanticscholar.org |

| Conformationally Flexible Catalysts | Catalysts derived from sources like chiral amino alcohols. researchgate.net | 2-aminoalcohol |

Enantioselective Transformations Mediated by Chiral Iodine(III) Species

Chiral hypervalent iodine(III) reagents and catalysts have enabled a wide array of enantioselective transformations. beilstein-journals.org These reagents function as powerful electrophiles and oxidizing agents, facilitating reactions where the chiral environment of the iodine center dictates the stereochemical outcome. The field has witnessed significant growth, providing metal-free pathways to valuable chiral building blocks. beilstein-journals.org Key transformations include oxidative dearomatizations, spirocyclizations, α-oxygenations of carbonyl compounds, and various functionalizations of alkenes. semanticscholar.orgresearchgate.net

The success of these transformations often relies on the ability of the chiral iodine(III) species to differentiate between the enantiotopic faces of the substrate. beilstein-journals.org For example, in the oxyarylation of alkenes, a lactate-based chiral iodine reagent can effectively discriminate between the faces of the alkene system. beilstein-journals.org

A significant application of chiral hypervalent iodine catalysis is the enantioselective dioxygenation of alkenes, which introduces two oxygen-containing functional groups across a double bond to form chiral vicinal diols or their derivatives. beilstein-journals.org These products are fundamental building blocks in organic synthesis.

An intermolecular asymmetric diacetoxylation of styrene derivatives has been successfully developed using a chiral iodoarene catalyst. beilstein-journals.orgtcichemicals.com In this process, a chiral iodine(III) compound is generated in situ from a chiral iodoarene precursor and a terminal oxidant like peracetic acid. tcichemicals.com The catalyst, which features sterically demanding N-arylamido groups, creates a specific asymmetric environment around the iodine center. beilstein-journals.org This is achieved through intramolecular hydrogen bonding between the amide NH groups and the acetoxy ligands on the iodine(III) center, which forms a rigid, chiral cavity. beilstein-journals.orgtcichemicals.com This organized structure is key to forcing the enantioselective addition to the alkene. tcichemicals.com

The general mechanism involves the activation of the alkene by the chiral iodine(III) species, followed by nucleophilic attack, leading to the formation of the vicinal dioxygenated product with high enantioselectivity.

| Alkene Substrate | Chiral Catalyst Precursor | Oxidant | Product Type | Reference |

| Styrene Derivatives | (R,R)-2-iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene | Peracetic Acid | Vicinal Diacetate | tcichemicals.com |

| Generic Alkenes | Chiral Iodoarene with N-arylamido groups | mCPBA | Vicinal Diol Derivatives | beilstein-journals.org |

Asymmetric Synthesis of Fluorinated Compounds

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties. beilstein-journals.orgthe-innovation.org Asymmetric synthesis of fluorinated compounds is therefore of great interest. Hypervalent iodine(III) reagents have emerged as useful tools in this context, particularly in the functionalization of alkenes.

While direct asymmetric fluorination using chiral iodine(III) reagents is a developing area, these reagents are instrumental in related transformations that produce fluorinated building blocks. For instance, iodine(III) reagents can mediate the 1,2-aryl shift of styrenes, leading to the synthesis of 2,2-difluoroethylarenes. beilstein-journals.org This reaction can be performed with catalytic amounts of an iodoarene in the presence of an oxidant like m-chloroperoxybenzoic acid (mCPBA). beilstein-journals.org The proposed mechanism involves the formation of a phenonium intermediate, which facilitates the rearrangement and subsequent geminal difluorination. beilstein-journals.org

The development of chiral versions of these reactions represents a key frontier. The challenge lies in designing a chiral hypervalent iodine catalyst that can effectively control the stereochemistry of the fluorination or the rearrangement-fluorination sequence. The principles established in other asymmetric transformations, such as creating a rigid chiral environment around the iodine center, are being applied to tackle this challenge.

| Reaction Type | Reagent/Catalyst System | Substrate | Product | Key Feature |

| Gem-difluorination | Iodoarene (catalytic) / mCPBA | Styrenes | 2,2-Difluoroethylarenes | 1,2-aryl shift via phenonium intermediate beilstein-journals.org |

| Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Carbonyl Compounds | α-Fluorinated Carbonyls | Organocatalytic approach, not directly involving iodine(III) but a key method in the field nih.gov |

Q & A

Q. What are the primary synthetic applications of Bis(tert-butylcarbonyloxy)iodobenzene in organic chemistry?

this compound (DIB) is a hypervalent iodine(III) reagent widely used in cyclization reactions, particularly for synthesizing cyclic N-hydroxylated ureas, oxazolidinone oximes, and imidazolidinones. Key applications include:

- Amino-oxycyclization : DIB, in combination with TEMPO, enables radical-mediated cyclization of unsaturated N-alkoxyureas to form oxyimidazolidinones (60–74% yields) .

- Ritter-type oxyamidation : DIB acts as an oxidant in alkene oxyamidation, achieving moderate to high yields (e.g., 71% for oxazolidinone oximes) .

- Chemoselective bromocyclization : With bromide sources like Bu4NBr, DIB promotes aminobromination of substrates to form N-oxyimidazolidinones (32–38% yields) .

Q. How does this compound compare to other hypervalent iodine reagents like PIFA?

DIB and PIFA ([bis(trifluoroacetoxy)iodo]benzene) exhibit distinct reactivity:

- Mechanistic divergence : PIFA typically favors ionic pathways (e.g., direct oxidation of hydroxylamines to nitrenium ions), while DIB with TEMPO or bromide sources enables radical-mediated processes .

- Substrate compatibility : DIB tolerates bulky tert-butylcarbonyloxy groups, reducing side reactions from acidic byproducts. MgO is often added to neutralize acetic acid generated during reactions .

- Yield optimization : In nitrogen insertion reactions, DIB outperforms PIDA (phenyliodine diacetate), achieving >90% NMR yields in amidation reactions .

Q. What are standard reaction conditions for cyclization reactions using DIB?

- Solvent : Dichloromethane (DCM) at 0.02 M concentration .

- Temperature : Reactions often proceed at –5°C to room temperature .

- Additives : MgO (2.0 equiv.) traps acetic acid, while TEMPO (2.0 equiv.) facilitates radical pathways .

- Stoichiometry : DIB is typically used at 1.2 equivalents relative to the substrate .

Advanced Research Questions

Q. What mechanistic pathways govern the chemoselectivity in DIB-mediated cyclization reactions?

DIB’s reactivity depends on the reaction partners:

- Radical pathways : With TEMPO, DIB generates iodobenzene radicals, initiating radical chain processes. Substrates with allyl or cyclopropyl groups undergo ring-opening or rearrangement, confirming radical intermediates (e.g., cyclopropyl opening to form bromides or pivalates) .

- Ionic pathways : With pyridinium bromide, DIB forms mixed iodine-bromide species that promote electrophilic bromination, leading to O-bromocyclization (77% yields for oxazolidinone oximes) .

- Ligand exchange dynamics : The tert-butylcarbonyloxy ligands on iodine(III) dissociate reversibly, enabling dynamic equilibration of active species, which can be probed via isotopic labeling and mass spectrometry (MS) .

Q. How do bromide sources influence product distribution in aminobromocyclization?

The choice of bromide source critically determines chemoselectivity:

Bu4NBr favors N-cyclization due to weaker ion pairing, enabling nucleophilic attack at nitrogen, while pyridinium bromide’s acidity promotes electrophilic bromination at oxygen .

Q. How can researchers resolve contradictions in substrate compatibility for amino-oxycyclization?

Substrate decomposition or inertness (e.g., 5g or 5h in Scheme 4 ) arises from:

- Steric hindrance : Bulky substituents (e.g., unprotected amines) impede ligand exchange at iodine(III).

- Electronic effects : Electron-deficient substrates (e.g., nitro groups) may destabilize radical intermediates.

- Solution : Use protecting groups (e.g., PMB for amines) or modify the oxygen substituent (e.g., methyl or allyl groups enhance yields to 68–91%) .

Q. What methods validate mechanistic hypotheses in DIB-mediated reactions?

- Radical trapping : Vinyl cyclopropyl substrates (e.g., 5s) undergo ring-opening in radical pathways, producing bromides (20) or pivalates (21), whereas ionic pathways retain cyclopropane .

- Isotopic labeling : ¹⁵N or deuterated analogs track ligand exchange equilibria via MS detection of [PhI¹⁵NTs₂]⁺ fragments .

- Control experiments : Omitting DIB or TEMPO eliminates cyclization, confirming their roles as initiators .

Q. How does dynamic ligand exchange impact reagent stability and reactivity?

this compound undergoes rapid ligand dissociation in solution, forming equilibrium mixtures of active iodine(III) species. This dynamic behavior:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.